molecular formula C11H14O3 B8322364 3-(Methyloxy)-2-propylbenzoic acid

3-(Methyloxy)-2-propylbenzoic acid

Cat. No. B8322364
M. Wt: 194.23 g/mol
InChI Key: UYVQEITXPCUXPW-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

Methyl 3-(methyloxy)-2-prop-2-en-1-ylbenzoate (100 mg, 0.48 mmol) in methanol (2 mL) was hydrogenated over 5% palladium on carbon for 15 h under atmospheric pressure. The reaction mixture was filtered and 35% aqueous potassium hydroxide (1 mL) was added. The mixture was refluxed for 1 h and then concentrated. The pH was adjusted to 2 with 6N HCl. The precipitate was filtered, washed with water and dried to give 3-(methyloxy)-2-propylbenzoic acid (35 mg, 38% yield). MS (EI) for C11H14O3: 193 (M−H)
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH2:13][CH:14]=[CH2:15])=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8]C)=[O:7]>CO.[Pd]>[CH3:1][O:2][C:3]1[C:4]([CH2:13][CH2:14][CH3:15])=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC=1C(=C(C(=O)OC)C=CC1)CC=C
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
35% aqueous potassium hydroxide (1 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C(=O)O)C=CC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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